2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of benzene, characterized by the presence of a nitro group, a methyl group, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of 2-Methyl-4-(2,2,2-trifluoroethoxy)toluene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium ethoxide, ethanol as a solvent.
Major Products Formed
Reduction: 2-Methyl-1-amino-4-(2,2,2-trifluoroethoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various molecular targets. The trifluoroethoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
- 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene
- 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
Uniqueness
2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its nitro, methyl, and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-6-4-7(16-5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSXRQOWSFWKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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